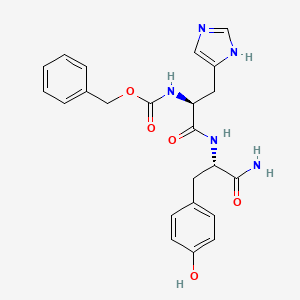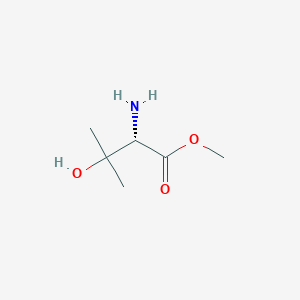
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate is a chiral amino acid derivative. It is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a butanoate backbone. This compound is of interest in various fields due to its potential biological activity and its role as a building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate typically involves the following steps:
Starting Material: The synthesis often begins with a suitable chiral precursor, such as (S)-2-amino-3-hydroxybutanoic acid.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Esterification: Using continuous flow reactors to enhance efficiency.
Catalysis: Employing more efficient catalysts to increase yield and reduce reaction time.
Purification: Utilizing advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Methyl 2-amino-3-oxo-3-methylbutanoate.
Reduction: Methyl 2-amino-3-hydroxy-3-methylbutanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets:
Enzymes: It may act as a substrate or inhibitor for certain enzymes, affecting metabolic pathways.
Receptors: It could interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 2-amino-3-hydroxy-3-methylbutanoate: The enantiomer of the compound, with different biological activity.
Methyl 2-amino-3-hydroxybutanoate: Lacks the additional methyl group, leading to different chemical properties.
Methyl 2-amino-3-methylbutanoate: Lacks the hydroxyl group, affecting its reactivity and applications.
Uniqueness
(S)-Methyl 2-amino-3-hydroxy-3-methylbutanoate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C6H13NO3/c1-6(2,9)4(7)5(8)10-3/h4,9H,7H2,1-3H3/t4-/m1/s1 |
InChI Key |
PKZCMYOGIKCTFK-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)OC)N)O |
Canonical SMILES |
CC(C)(C(C(=O)OC)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[5-(Hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B15198420.png)

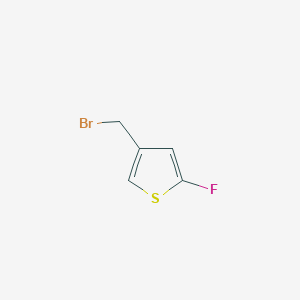
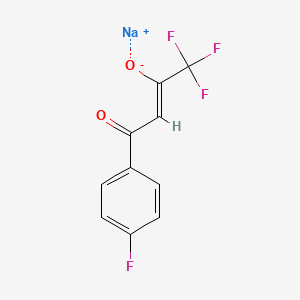


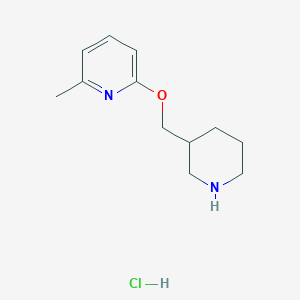
![2-Hydrazinyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B15198459.png)
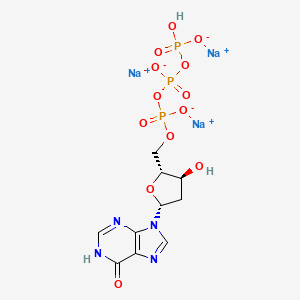
![1-[2-(Piperidin-1-ylsulfonyl)phenyl]methanamine](/img/structure/B15198482.png)

